molecular formula C22H20N2O4S B2921585 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide CAS No. 922824-40-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2921585
CAS No.: 922824-40-6
M. Wt: 408.47
InChI Key: ODVBRFZCEXHKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Cardiac Electrophysiological Activities

Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, indicating their potential as selective class III agents in cardiac arrhythmia treatments (Morgan et al., 1990).

Antimalarial Activities

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives, highlighting their potential in treating malaria with minimal cytotoxicity (Fahim & Ismael, 2021).

Anticancer Agents

Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives, demonstrating their anticancer activity against melanoma cell lines, which suggests their potential in cancer therapy (Yılmaz et al., 2015).

Enzyme Inhibition

Supuran et al. (2013) presented aromatic sulfonamide inhibitors of carbonic anhydrases, providing insights into their application in enzyme inhibition for therapeutic purposes (Supuran et al., 2013).

Synthetic Methodologies

Zhou et al. (2017) developed an efficient route to synthesize 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides, demonstrating the versatility of sulfonamide compounds in chemical synthesis (Zhou et al., 2017).

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-24-19-13-12-18(16-6-5-7-17(20(16)19)22(24)26)23-21(25)14-8-10-15(11-9-14)29(27,28)4-2/h5-13H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVBRFZCEXHKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)CC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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